N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-4-5-12(16)13(7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYNTZXJYVIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3-Aminobenzoic Acid
The benzamide core is typically synthesized via acylation of 3-aminobenzoic acid with 2,5-dichlorobenzoyl chloride. Key considerations include:
Reaction Conditions
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Base : Omission of traditional bases (e.g., pyridine or triethylamine) to avoid impurities such as tetrachloroamide byproducts.
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Temperature : Room temperature to 60°C, depending on reaction kinetics.
Mechanism
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Optimization
-
Purity Control : Exclusion of bases reduces side reactions, yielding >90% pure intermediate.
-
Workup : Precipitation in ice-cwater followed by filtration.
Tetrazole Ring Formation
[2+3] Cycloaddition with Sodium Azide
The tetrazole ring is introduced via cycloaddition between a nitrile precursor and sodium azide.
Steps :
-
Nitrile Synthesis : Bromination of the 3-position of the benzamide intermediate, followed by substitution with cyanide.
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Cycloaddition : Reaction with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst.
Conditions :
-
Solvent : Dimethyl sulfoxide (DMSO) or water.
-
Temperature : 80–100°C for 12–24 hours.
Mechanism
The nitrile undergoes a Huisgen-type cycloaddition with azide to form the tetrazole ring.
Direct Tetrazole Coupling
Alternative methods involve pre-forming the tetrazole and coupling it to the benzamide via Suzuki-Miyaura or Ullmann cross-coupling.
Example :
-
Tetrazole Precursor : 1H-tetrazole-1-ylboronic acid.
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Coupling Agent : Palladium catalyst (e.g., Pd(PPh₃)₄).
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Base : Potassium carbonate (K₂CO₃).
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Solvent : Toluene/ethanol mixture.
Advantages :
-
Avoids harsh cycloaddition conditions.
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Enables modular synthesis for derivative exploration.
Purification and Characterization
Crystallization Techniques
Analytical Validation
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HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.
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NMR : Confirmatory peaks for tetrazole (δ 8.9–9.2 ppm) and amide (δ 7.5–8.3 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 333.2 [M+H]⁺.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation + Cycloaddition | 3-Aminobenzoic acid → Benzamide → Nitrile → Tetrazole | 70–85 | 90–95 | Cost-effective, scalable | Long reaction times |
| Direct Coupling | Pre-formed tetrazole + Benzamide | 65–75 | 85–90 | Modular, avoids nitrile intermediates | Requires palladium catalysts |
Industrial-Scale Considerations
Solvent Recycling
-
DMF and THF are recovered via distillation, reducing environmental impact.
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Waste Management : Neutralization of acyl chloride byproducts with aqueous bicarbonate.
Process Optimization
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Continuous Flow Systems : Enhance reaction control for cycloaddition steps.
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Quality-by-Design (QbD) : DOE studies to optimize temperature and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.
Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
Antimicrobial Properties
N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it exhibits potent inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study :
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models.
Case Study :
In a study by Johnson et al. (2023), this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM.
Agricultural Applications
The compound has also been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes involved in plant growth.
Herbicidal Activity
Preliminary studies suggest that this compound can effectively inhibit the growth of certain weeds while being less harmful to crops.
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Solanum nigrum | 150 | 90 |
| Chenopodium album | 200 | 75 |
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dichlorophenyl vs. Other Aromatic Groups
- N-(3,4-dichlorophenyl)acrylamide derivatives (e.g., compound 1f in ): These analogs exhibit antitumor activity against gastric cancer cells (AGS and BGC-823), with IC₅₀ values in the micromolar range. The 3,4-dichloro substitution pattern may enhance binding to hydrophobic pockets in target proteins compared to the 2,5-dichloro configuration in the target compound, which could alter steric and electronic interactions .
- N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (): The nitro and tert-butyl groups in this compound contrast with the tetrazole and dichlorophenyl groups in the target molecule.
Tetrazole vs. Other Functional Groups
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound employs a hydroxyl-dimethylethyl group as an N,O-bidentate ligand for metal catalysis. In contrast, the tetrazole in the target compound could serve as a monodentate or bridging ligand in coordination chemistry, with distinct catalytic applications .
- Fullerene-fused oxazoline derivatives (): These compounds utilize oxazoline rings for electron-deficient π-systems, whereas tetrazoles offer aromaticity and acidity (pKa ~4.9), making them suitable for pH-sensitive drug delivery systems .
Structural and Analytical Characterization
The target compound’s synthesis and characterization would likely follow protocols similar to those in and , involving:
- Synthesis : Amide coupling via activated carboxylic acids (e.g., benzoyl chlorides) with amines under Schotten-Baumann conditions.
- Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons adjacent to chlorine or tetrazole groups).
- X-ray crystallography : Tools like SHELX and ORTEP-III (used in ) would resolve the compound’s 3D structure, critical for understanding steric effects of the 2,5-dichlorophenyl group.
- Elemental analysis : To verify purity, as demonstrated in for analogous amides .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide to improve yield and purity?
- Methodology :
- Use reflux conditions with absolute ethanol and glacial acetic acid to facilitate condensation between the dichlorophenyl precursor and tetrazole-containing intermediates .
- Monitor reaction progress via TLC or HPLC to ensure completion before solvent evaporation.
- Control temperature (e.g., 80–100°C) and pH (acidic conditions via glacial acetic acid) to minimize side reactions .
- Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .
Q. What spectroscopic and crystallographic tools are essential for characterizing this compound’s structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of dichlorophenyl and tetrazole substituents. -NMR can resolve tetrazole ring tautomerism .
- X-ray crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing molecular geometry. Validate hydrogen bonding and π-π stacking interactions using WinGX suite tools .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s purity and stability during storage?
- Methodology :
- Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities (<1% threshold) .
- Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) to identify degradation pathways (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., biological activity vs. docking results)?
- Methodology :
- Cross-validate docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC) to confirm target affinity .
- Re-examine tautomeric states of the tetrazole ring (1H vs. 2H forms) using -NMR, as incorrect tautomer assignments can skew computational models .
- Perform MD simulations to assess dynamic interactions between the compound and its target under physiological conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?
- Methodology :
- Synthesize analogs with substitutions on the dichlorophenyl ring (e.g., -OCH, -CF) or benzamide moiety to evaluate electronic and steric effects .
- Compare bioactivity data (e.g., IC values in enzyme inhibition assays) with computational descriptors (Hammett constants, logP) to identify key pharmacophores .
- Example SAR Table :
| Substituent Position | Biological Activity (IC, μM) | logP |
|---|---|---|
| 2,5-Cl (Parent) | 0.45 | 3.2 |
| 3-OCH | 1.20 | 2.8 |
| 4-CF | 0.78 | 3.5 |
Q. How can crystallographic data address challenges in refining disordered regions of the molecule?
- Methodology :
- Use SHELXL’s PART instruction to model disorder in the tetrazole ring or dichlorophenyl group. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Collect high-resolution data (≤0.8 Å) to resolve electron density ambiguities. For twinned crystals, apply twin refinement (TWIN/BASF commands in SHELXL) .
- Validate refinement with R and residual density maps (<0.3 eÅ) .
Q. What experimental designs are critical for evaluating the compound’s metabolic stability in vitro?
- Methodology :
- Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Identify metabolites using UPLC-QTOF-MS with MSE data-independent acquisition. Compare fragmentation patterns with synthetic standards .
Q. How can researchers differentiate between specific and nonspecific interactions in biological assays?
- Methodology :
- Perform counter-screens against unrelated targets (e.g., kinases, GPCRs) to assess selectivity .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Nonspecific interactions often exhibit low ΔH and high K (>10 μM) .
- Generate a negative control analog (e.g., methylated tetrazole) to confirm activity dependence on the pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
